molecular formula C10H7ClN2 B1624860 5-Chloro-3,3'-bipyridine CAS No. 284040-67-1

5-Chloro-3,3'-bipyridine

Cat. No.: B1624860
CAS No.: 284040-67-1
M. Wt: 190.63 g/mol
InChI Key: RPXXMWFWFNJMIE-UHFFFAOYSA-N
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Description

5-Chloro-3,3’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. The presence of a chlorine atom at the 5-position of one of the pyridine rings distinguishes 5-Chloro-3,3’-bipyridine from other bipyridine derivatives.

Preparation Methods

The synthesis of 5-Chloro-3,3’-bipyridine typically involves metal-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a chloropyridine with a pyridylboronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide. Another method is the Stille coupling reaction, which uses a stannylated pyridine derivative and a chloropyridine in the presence of a palladium catalyst . Industrial production methods may involve these or other catalytic processes optimized for large-scale synthesis.

Chemical Reactions Analysis

5-Chloro-3,3’-bipyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Chloro-3,3’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In pharmaceuticals, its derivatives may inhibit specific enzymes or interact with molecular targets to exert therapeutic effects .

Comparison with Similar Compounds

5-Chloro-3,3’-bipyridine can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds serve as ligands in coordination chemistry, 5-Chloro-3,3’-bipyridine’s unique chlorine substitution at the 5-position imparts distinct reactivity and properties . Similar compounds include:

Properties

IUPAC Name

3-chloro-5-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXXMWFWFNJMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445676
Record name 5-chloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284040-67-1
Record name 5-chloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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